Product packaging for O-methyl-L-tyrosine hydrochloride(Cat. No.:CAS No. 67423-44-3)

O-methyl-L-tyrosine hydrochloride

Cat. No.: B1593113
CAS No.: 67423-44-3
M. Wt: 231.67 g/mol
InChI Key: OWJANEXICRZDJT-FVGYRXGTSA-N
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Description

Conceptual Frameworks of Tyrosine Derivatives in Biochemical Inquiry

Tyrosine, a non-essential amino acid, serves as a fundamental building block for proteins and a precursor to a variety of crucial biomolecules. wikipedia.orgnumberanalytics.com Its derivatives are of profound interest in biochemistry due to their involvement in critical physiological processes. The chemical structure of tyrosine, featuring a phenol (B47542) group, allows for modifications that can alter its biological activity, making its derivatives valuable tools for research.

One of the key areas of investigation is the synthesis of neurotransmitters. Tyrosine is the starting material for the production of catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine. numberanalytics.comyoutube.comwikipedia.org These molecules are vital for regulating mood, motivation, and the body's stress response. numberanalytics.com Consequently, derivatives of tyrosine are studied to understand and potentially modulate these pathways. chemimpex.comchemimpex.com

Furthermore, tyrosine residues in proteins can undergo post-translational modifications, such as phosphorylation, which is a key step in signal transduction and the regulation of enzyme activity. wikipedia.org The study of tyrosine derivatives helps to elucidate these signaling pathways. Other modifications, like sulfation, are also important in biological processes. wikipedia.org The development of cross-linked tyrosine derivatives, for instance, has been associated with various diseases, including Alzheimer's and Parkinson's. unimelb.edu.au

Historical Evolution of Research on O-Methyl-L-Tyrosine Hydrochloride and its Analogues

The study of tyrosine itself dates back to 1846, when it was first discovered in cheese casein by German chemist Justus von Liebig. wikipedia.orgacs.org Research into its derivatives, including O-methylated forms, followed as scientists began to explore the synthesis and function of modified amino acids. Early research focused on the chemical synthesis of these compounds. For instance, the synthesis of O-methyl-N-acetyl-L-tyrosine involves the methylation of the phenolic hydroxyl group of an N-acetyl-L-tyrosine ester. caltech.edu

A significant focus of historical research has been the use of tyrosine derivatives to probe biochemical pathways. O-Methyl-L-tyrosine, for example, has been recognized for its ability to inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. chemimpex.com This inhibitory action makes it a valuable tool for studying the effects of catecholamine depletion and has been applied in neuroscience research to investigate conditions like depression and Parkinson's disease. chemimpex.comchemimpex.com

The development of synthetic methods has been a continuous area of research. Various approaches have been explored to achieve efficient and stereospecific synthesis of O-methyl-L-tyrosine and its derivatives. These methods include the Williamson synthesis and palladium-catalyzed C(sp2)–H activation. caltech.eduresearchgate.net The hydrochloride salt form of O-Methyl-L-tyrosine enhances its solubility and stability, making it more suitable for experimental use. chemimpex.com

Contemporary Significance of this compound in Translational and Basic Science

In contemporary research, this compound continues to be a compound of interest in both basic and translational science. Its role as a non-proteinogenic amino acid and a precursor for bioactive molecules remains a key area of investigation. chemimpex.com

Basic Science Research:

In basic science, this compound is utilized to explore fundamental biological processes. Its ability to inhibit dopamine synthesis is leveraged in neuroscience to study neurotransmitter systems and their role in various neurological disorders. chemimpex.comchemimpex.com Researchers also use it to investigate the impact of methylation on amino acid metabolism and to understand metabolic pathways more deeply. chemimpex.com

Translational Science Research:

From a translational perspective, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals. chemimpex.com It is particularly relevant in the development of drugs targeting mood disorders and other conditions linked to dopamine levels. chemimpex.comchemimpex.com The structural modifications of tyrosine, such as O-methylation, can influence the lipophilicity and other physicochemical properties of molecules, which is a key consideration in drug design. academie-sciences.fr Research has also explored its potential in the development of therapeutic agents for conditions associated with neurotransmitter imbalances, such as Parkinson's disease. chemimpex.com

Interactive Data Tables

Below are interactive tables summarizing key information about O-Methyl-L-tyrosine and its hydrochloride salt.

Physicochemical Properties of O-Methyl-L-tyrosine

PropertyValueSource
Molecular FormulaC10H13NO3 chemimpex.comsigmaaldrich.comsigmaaldrich.comfishersci.com
Molecular Weight195.22 g/mol chemimpex.comsigmaaldrich.comsigmaaldrich.comfishersci.com
AppearanceWhite to off-white powder chemimpex.com
Melting Point225-248 ºC chemimpex.com
Optical Rotation[a]D20 = -8.5 ± 2º (C=2, 1N HCl) chemimpex.com
CAS Number6230-11-1 chemimpex.comsigmaaldrich.comsigmaaldrich.comfishersci.com

Physicochemical Properties of O-Methyl-L-tyrosine Methyl Ester Hydrochloride

PropertyValueSource
Molecular FormulaC11H16ClNO3 nih.gov
Molecular Weight245.70 g/mol nih.gov
IUPAC Namemethyl 2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride nih.gov
CAS Number7479-01-8 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO3 B1593113 O-methyl-L-tyrosine hydrochloride CAS No. 67423-44-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJANEXICRZDJT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647389
Record name O-Methyl-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67423-44-3
Record name O-Methyl-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Derivatization of O Methyl L Tyrosine Hydrochloride

Established Synthetic Pathways for O-Methyl-L-Tyrosine Hydrochloride and Related Esters

The synthesis of this compound and its ester analogues typically follows a multi-step process, beginning with the modification of the parent amino acid, L-tyrosine. Key reactions include the protection of the carboxylic acid group via esterification, followed by the specific methylation of the phenolic hydroxyl group.

Esterification Reactions of L-Tyrosine for Methyl Ester Formation

The formation of L-tyrosine methyl ester is a common and crucial first step in the synthesis of O-methylated tyrosine derivatives. This reaction protects the carboxylic acid group, preventing it from participating in subsequent reactions. A widely used method for this esterification involves reacting L-tyrosine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane. google.comcaltech.edunih.gov

A typical procedure involves suspending L-tyrosine in methanol and cooling the mixture in an ice bath. google.com Thionyl chloride is then added dropwise, and the reaction mixture is heated to reflux for several hours. google.com Upon completion, the solvent is removed, yielding the crude L-tyrosine methyl ester hydrochloride as a solid. google.comprepchem.com This method is efficient, with reported yields often exceeding 95%. google.com Alternative reagents like trimethylchlorosilane in methanol at room temperature have also been shown to be effective for preparing a variety of amino acid methyl ester hydrochlorides in high yields. nih.gov Recent studies have also explored sulfuric acid-catalyzed esterification in thin films, noting that aromatic-substituted amino acids like L-tyrosine show higher yields compared to many alkyl-substituted ones. acs.org

O-Methylation Strategies for Phenolic Hydroxyl Groups in Tyrosine Structures

The phenolic hydroxyl group of tyrosine is a key site for chemical modification and plays a significant role in the structure and function of many proteins. nih.gov Its selective methylation is the defining step in forming O-methyl-L-tyrosine. To achieve this, the amino and carboxyl groups of tyrosine are typically protected first, often as an N-acetylated methyl ester. caltech.edu

One established method for O-methylation is the Williamson synthesis. caltech.edu This involves treating a protected tyrosine intermediate, such as N-acetyl-L-tyrosine methyl ester, with a methylating agent like methyl iodide in the presence of a base. caltech.edu For instance, reacting the di-sodium salt of N-acetyl-L-tyrosinate with methyl iodide can yield optically pure O-methyl-N-acetyl-L-tyrosine. caltech.edu The choice of base and reaction conditions is critical, as stronger bases like sodium methylate can potentially lead to racemization by abstracting a proton from the alpha-carbon. caltech.edu Chemoselective methylation of the phenolic hydroxyl group is also a strategy used in other fields, such as lignin (B12514952) chemistry, to prevent unwanted side reactions by blocking the reactive phenol (B47542). osti.govresearchgate.netuq.edu.au

Synthesis of O-Alkyl-L-Tyrosine Derivatives from L-Tyrosine

The synthesis of various O-alkyl-L-tyrosine derivatives, where the phenolic hydroxyl group is modified with alkyl groups other than methyl, follows similar principles. A general approach involves the reaction between a protected L-tyrosine derivative and an alkyl halide. google.comgoogle.com

Optimization and Modern Innovations in this compound Synthesis

Continuous efforts in synthetic chemistry focus on improving the efficiency, purity, and stereochemical outcome of this compound synthesis. Innovations aim to streamline processes, increase yields, and ensure the final product meets stringent quality standards.

Enhanced Reaction Yields and Purity Profiles

Optimizing reaction conditions is key to maximizing the yield and purity of synthetic products. For the esterification of L-tyrosine with thionyl chloride and methanol, adjustments in reagent quantities and reaction temperatures have led to yields as high as 97.2% and HPLC purity of 99.3%. google.com Similarly, the synthesis of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine from L-tyrosine has been optimized to achieve a total yield of 61.5% with a purity of 99.5%. google.com

Stereochemical Control and Enantiomeric Excess in Synthesis

Maintaining the stereochemical integrity of the L-enantiomer is paramount during the synthesis of amino acid derivatives. The chiral center at the alpha-carbon is susceptible to racemization under certain conditions, particularly in the presence of strong bases. caltech.edu The O-methylation of methyl-N-acetyl-L-tyrosinate using sodium methylate and methyl iodide, for example, was found to yield a racemic product. caltech.edu

To avoid racemization, synthetic strategies must be carefully designed. Modern synthetic methods for L-tyrosine derivatives have demonstrated excellent stereochemical control. For instance, a multi-step synthesis of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine from L-tyrosine reported an enantiomeric excess (ee value) of over 99%. google.com This high degree of stereoselectivity ensures that the biological and chemical properties associated with the specific L-configuration are preserved in the final product. The synthesis of related compounds, such as 3-bromo-4-O-methyl-L-tyrosine methyl ester hydrochloride, also reports specific rotation values, confirming the retention of chirality. ucla.edu

Table of Compounds

Strategic Implementation of Protecting Groups in this compound Chemistry

The synthesis of complex molecules, particularly in medicinal chemistry, relies heavily on the strategic use of protecting groups to temporarily mask reactive functional groups. jocpr.com This allows for selective transformations at other sites within the molecule. In the context of this compound chemistry, protecting groups are crucial for controlling regioselectivity and stereochemistry during synthetic transformations. jocpr.com

Common protecting groups for the amino group of amino acids like tyrosine include Fmoc (9-fluorenylmethyloxycarbonyl) and t-Boc (tert-butyloxycarbonyl), while carboxyl groups are often protected as esters. jocpr.com The selection of a protecting group is dictated by its stability under various reaction conditions and the ease of its removal. For instance, benzyl (B1604629) ethers are frequently used as "permanent" protecting groups due to their stability in both acidic and basic conditions, with removal typically achieved through mild catalytic hydrogenation. wiley-vch.de

In peptide synthesis involving tyrosine derivatives, protecting group strategies are essential to prevent unwanted side reactions and to enable the stepwise assembly of peptide chains. jocpr.com The choice of protecting groups can also influence the reactivity of the molecule; for example, acylated glycosyl donors are generally less reactive than their alkylated counterparts. researchgate.net

A key challenge in the chemistry of polyfunctional molecules like tyrosine is the selective protection of one of several similar functional groups. For example, to selectively protect different hydroxyl groups in a carbohydrate, a multi-step process involving the formation of a silylidene ketal followed by selective derivatization of the remaining hydroxyl groups can be employed. wiley-vch.de Such intricate strategies highlight the sophisticated planning required in the synthesis of complex biomolecules and their analogs.

The synthesis of ferrocene-modified tyrosine kinase inhibitors provides a practical example of protecting group strategy. The synthesis began with the protection of the amino group of 4-methyl-3-nitroaniline (B15663) with a benzyloxycarbonyl (Cbz) group. mdpi.com This allowed for the subsequent reduction of the nitro group to an aniline (B41778) without affecting the protected amine. mdpi.com However, challenges arose later in the synthesis when attempts to deprotect the carbamate (B1207046) amine failed, underscoring the critical nature of choosing a protecting group that can be removed without disrupting the rest of the molecule. mdpi.com

Microwave-Assisted Synthetic Approaches for O-Methyl-L-Tyrosine Analogs

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. These benefits include accelerated reaction rates, shorter reaction times, and often higher yields and product purity. tandfonline.com This technology has been successfully applied to a wide range of organic reactions, including the synthesis of heterocyclic compounds and other complex molecules. tandfonline.com

In the context of synthesizing analogs of O-Methyl-L-tyrosine, microwave irradiation can be a valuable technique. For example, the synthesis of various phthalazine (B143731) derivatives was achieved with significantly reduced reaction times and improved yields using microwave-assisted methods compared to conventional refluxing. tandfonline.com This efficiency is particularly advantageous in the rapid generation of libraries of compounds for biological screening.

While specific examples of microwave-assisted synthesis of O-Methyl-L-tyrosine analogs are not extensively detailed in the provided context, the general principles of this technology are broadly applicable. The ability to precisely control reaction parameters like temperature under microwave irradiation can lead to cleaner reactions with fewer byproducts. tandfonline.com This "green chemistry" approach also often requires less energy than traditional methods. tandfonline.com

Synthesis of Functionalized this compound Derivatives for Research

Preparation of Halogenated O-Methyl-L-Tyrosine Esters (e.g., 3-Iodo-N-protected-L-tyrosine methyl ester)

Halogenated tyrosine derivatives are valuable building blocks in synthetic and medicinal chemistry. The introduction of halogen atoms can significantly alter the electronic and steric properties of the parent molecule, influencing its biological activity. nih.gov

A common route to halogenated tyrosine derivatives involves the direct halogenation of a protected tyrosine precursor. For instance, 3-Iodo-4-O-methyl-L-tyrosine methyl ester hydrochloride can be prepared from 3-Iodo-4-O-methyl-L-tyrosine hemihydrate through esterification. ucla.edu Similarly, 3-Bromo-4-O-methyl-L-tyrosine can be synthesized by treating O-methyl-L-tyrosine with bromine in formic acid. ucla.edu The resulting brominated amino acid can then be esterified to yield the corresponding methyl ester hydrochloride. ucla.edu

The synthesis of mono- and di-halogenated derivatives of tyrosine N-oxime methyl ester has been optimized to produce bromo, chloro, and iodo derivatives in good yields. researchgate.net Monohalogenation is typically achieved using N-halosuccinimides (NBS, NCS, or NIS), with the addition of an acid to suppress dihalogenation. researchgate.net Homodihalogenation can be accomplished in a one-flask, two-step process involving the formation of a spirocyclic intermediate. researchgate.net This methodology has also been extended to the synthesis of hetero-dihalogenated derivatives. researchgate.net

These halogenated tyrosine esters serve as versatile precursors for further synthetic manipulations, including regioselective palladium-catalyzed coupling reactions. researchgate.net For example, N-acetyl-3-iodo-tyrosine methyl ester is a known compound that can be synthesized and utilized in further chemical transformations. nih.gov

Coupling Reactions for Tyrosine-Based Conjugates (e.g., Tyrosine-Chlorambucil Derivatives)

The development of bioconjugates, where a small molecule is attached to a larger biomolecule like a protein or antibody, is a rapidly growing field in chemical biology and medicine. Tyrosine residues are attractive targets for such modifications due to the unique reactivity of their phenolic side chain.

Several methods have been developed for the selective modification of tyrosine. One approach involves the "tyrosine-click" reaction, which utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) to label tyrosine residues under mild conditions. nih.gov This method has been used to create antibody-drug conjugates, for example, by linking the HIV entry inhibitor aplaviroc (B1665140) to the antibody trastuzumab. nih.gov

Another strategy employs tyrosinase-mediated oxidative coupling. The enzyme tyrosinase oxidizes a tyrosine residue to an ortho-quinone, which is highly electrophilic and can react with various nucleophiles, including thiols. acs.orgacs.org This has been used to couple proteins to small molecules, peptides, and other proteins. acs.orgacs.org The resulting linkage has been shown to be significantly more stable in human blood serum compared to commonly used maleimide-based linkages. acs.org

A chemoenzymatic approach combining tyrosinase-catalyzed oxidation with a visible-light-induced [3+2] photoaddition has also been developed for the site-selective functionalization of tyrosine residues on proteins and antibodies. nih.gov This method has been used to construct antibody-drug conjugates and antibody-cell conjugates for targeted cancer immunotherapy. nih.gov

The synthesis of tyrosine-based conjugates often involves standard peptide coupling reagents. For example, the DCC (dicyclohexylcarbodiimide) coupling method is used to prepare dipeptide derivatives which can then be cyclized to form diketopiperazines. ucla.edu More modern coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are also employed, for instance, in the synthesis of ferrocene (B1249389) analogues of imatinib (B729). mdpi.com

Formation of N-Methylated Tyrosine Hydrochlorides (e.g., N-Methyl-O-methyl-L-tyrosine hydrochloride)

N-methylated amino acids are important components of many natural products and peptidomimetics. The methylation of the nitrogen atom can alter the conformational properties of peptides and increase their metabolic stability.

N-Methyl-O-methyl-L-tyrosine hydrochloride is a commercially available compound that serves as a valuable building block in neurochemistry and pharmaceutical research. chemimpex.com It can act as a precursor in the synthesis of neurotransmitters and is used in the development of novel drugs. chemimpex.com

The synthesis of N-methylated tyrosine derivatives can be achieved through various methods. One common approach involves the reductive amination of the corresponding amino acid with formaldehyde. Another strategy is the direct methylation of a protected amino acid. For example, the reaction of di-sodium N-acetyl-L-tyrosinate with methyl iodide can yield optically pure O-methyl-N-acetyl-L-tyrosine. caltech.edu

The synthesis of O-methyl-L-tyrosine methyl ester hydrochloride itself can be accomplished by treating O-methyl-L-tyrosine with thionyl chloride in methanol. prepchem.com This ester can then potentially be N-methylated, although specific details for this transformation are not provided in the search results.

Biological and Biochemical Investigations Utilizing O Methyl L Tyrosine Hydrochloride

Research into Neurotransmitter Metabolism and Regulatory Mechanisms

The study of neurotransmitter systems is a primary application for O-Methyl-L-tyrosine, where it is used to probe the synthesis, metabolism, and regulation of catecholamines. chemimpex.comchemimpex.com

O-Methyl-L-tyrosine, also known as 3-O-methyldopa (3-OMD), is a major metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA), the direct precursor to dopamine (B1211576). wikipedia.orgnih.gov In the metabolic pathway, L-DOPA can be converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), or it can be methylated by catechol-O-methyltransferase (COMT) to form 3-OMD. wikipedia.orgresearchgate.net

In therapeutic contexts, such as the treatment of Parkinson's disease with L-DOPA, a significant portion of the administered L-DOPA is converted to 3-OMD. wikipedia.org This metabolite has a considerably longer half-life (around 15 hours) compared to L-DOPA (about 1 hour), leading to its accumulation in plasma and the brain. wikipedia.org Research indicates that high levels of 3-OMD can compete with L-DOPA for transport across the blood-brain barrier via the large neutral amino acid transporter system. wikipedia.org This competition can reduce the amount of L-DOPA reaching the brain, thereby limiting dopamine synthesis and potentially contributing to motor fluctuations experienced by patients. wikipedia.org Furthermore, O-Methyl-L-tyrosine's downstream metabolite, 3-methoxytyramine (3-MT), is formed from the metabolism of dopamine by COMT and is considered a neuromodulator that can influence motor control independently of dopamine. nih.gov

Table 1: Key Roles of O-Methyl-L-Tyrosine in Dopamine Metabolism
ProcessDescriptionKey EnzymeReference
FormationO-Methyl-L-tyrosine (3-OMD) is formed from the methylation of L-DOPA.Catechol-O-methyltransferase (COMT) wikipedia.orgnih.gov
Transport CompetitionAccumulated 3-OMD competes with L-DOPA for transport across the blood-brain barrier.Large neutral amino acid transporter wikipedia.org
Impact on Dopamine SynthesisBy limiting L-DOPA's entry into the brain, high levels of 3-OMD can indirectly reduce dopamine production.N/A (Transport-mediated effect) wikipedia.org
Metabolite ActivityIts formation is linked to the dopamine metabolite 3-methoxytyramine (3-MT), which has its own neuromodulatory effects.COMT (acting on dopamine) nih.gov

O-Methyl-L-tyrosine is utilized in research to investigate the effects of catecholamine depletion. chemimpex.com While other tyrosine analogs, such as α-methyl-p-tyrosine (AMPT), are known as potent inhibitors of tyrosine hydroxylase that lead to direct and significant depletion of catecholamines wikipedia.orgnih.gov, the effects of O-Methyl-L-tyrosine are often studied in the context of its role as a metabolite. wikipedia.org

Studies suggest that the accumulation of O-Methyl-L-tyrosine (3-OMD) is linked to certain adverse effects of long-term L-DOPA therapy, such as dyskinesia and motor dysfunction. wikipedia.org Its mechanism is thought to involve not only the inhibition of L-DOPA transport but also the inhibition of striatal tyrosine uptake and dopamine release. wikipedia.org The physiological consequences of these actions are a key area of investigation for understanding and improving treatments for disorders involving dopamine deficiency. chemimpex.com Furthermore, its metabolite, 3-methoxytyramine (3-MT), has been shown to induce behavioral effects in animal models, indicating that metabolites within the dopamine pathway are not merely inactive byproducts but can have significant physiological roles. nih.gov

Tyrosine derivatives play a crucial role in modulating the levels of catecholamines, particularly dopamine. chemimpex.com L-tyrosine itself is the precursor for dopamine and norepinephrine (B1679862) synthesis. nih.govlabme.ai The availability of L-tyrosine can influence the rate of catecholamine production, especially under conditions of high neuronal activity or stress. nih.govsigmaaldrich.com

O-Methyl-L-tyrosine modulates dopamine levels through several mechanisms. As previously discussed, it competes with L-DOPA for entry into the brain and also acts as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. chemimpex.comwikipedia.org Its metabolite, 3-methoxytyramine (3-MT), has been identified as a neuromodulator that can directly affect behavior and intracellular signaling, in part by activating the trace amine-associated receptor 1 (TAAR1). nih.gov This finding suggests that tyrosine derivatives and their metabolites can influence neurotransmitter systems through receptor-mediated actions, not just by altering precursor availability. nih.gov While the primary research focus for tyrosine derivatives is on the dopaminergic system, the action of metabolites like 3-MT on receptors such as TAAR1 could imply a broader influence on other monoaminergic systems, including serotonin, though this is a less direct effect. nih.gov

Enzymatic Interaction and Inhibition Studies

The specific chemical structure of O-Methyl-L-tyrosine makes it a valuable substrate and inhibitor for studying the kinetics and mechanisms of various enzymes. chemimpex.com

Tyrosine hydroxylase (TH) is the critical, rate-limiting enzyme that catalyzes the conversion of L-tyrosine to L-DOPA in the synthesis of catecholamines. wikipedia.orgnih.gov The activity of this enzyme is tightly regulated, in part through feedback inhibition by catecholamines like dopamine. nih.govnih.gov

Table 2: Interaction of O-Methyl-L-Tyrosine with Tyrosine Hydroxylase
ParameterDescriptionReference
Enzyme TargetTyrosine Hydroxylase (TH) chemimpex.com
RoleInhibitor chemimpex.com
Mechanism of InhibitionCompetitive inhibition; competes with the natural substrate L-tyrosine at the active site. scbt.com
Biochemical OutcomeReduced conversion of L-tyrosine to L-DOPA, leading to decreased catecholamine synthesis. wikipedia.orgscbt.com

Beyond its role in neuroscience, O-Methyl-L-tyrosine and related derivatives are used in enzymology to probe the function of proteases. Alpha-chymotrypsin, a digestive enzyme, preferentially cleaves peptide bonds adjacent to large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine. worthington-biochem.comworthington-biochem.com

The specificity of alpha-chymotrypsin makes tyrosine derivatives excellent substrates for assaying its activity. worthington-biochem.com Studies have investigated the hydrolysis of O-alkyl derivatives of α-N-acetyl-L-tyrosine methyl ester by alpha-chymotrypsin to understand how modifications to the tyrosine side chain affect enzyme binding and catalysis. acs.org Furthermore, tyrosine ester hydrochlorides have been used in enzyme-catalyzed polymerization reactions. acs.org For instance, proteases like papain can catalyze the polymerization of tyrosine ester hydrochlorides to form poly(tyrosine) with an α-peptide structure, demonstrating the utility of these derivatives in biocatalytic synthesis. acs.org

Investigation of Tyrosine Aminotransferase Activity with Tyrosine Derivatives

Tyrosine aminotransferase (TAT) is a pivotal enzyme primarily found in the liver that catalyzes the first and rate-limiting step in the catabolism of tyrosine. wikipedia.org This reaction involves the transfer of an amino group from tyrosine to α-ketoglutarate, yielding 4-hydroxyphenylpyruvate and glutamate, which are then channeled into the citric acid cycle for energy production. wikipedia.org The enzyme is a dimer, with each subunit binding a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor essential for its catalytic activity. wikipedia.org A deficiency in TAT leads to tyrosinemia type II, a metabolic disorder characterized by elevated blood tyrosine levels. wikipedia.org

Research into the regulation of this enzyme has utilized various tyrosine derivatives. Studies have shown that certain methylated tyrosine compounds can influence the enzyme's expression. For instance, the administration of alpha-methyl-p-tyrosine has been observed to cause a chronotypic induction of tyrosine aminotransferase in rats, indicating that tyrosine derivatives can play a role in modulating the biosynthesis of this key enzyme in tyrosine metabolism. nih.gov

Studies on the Role of Tyrosine Derivatives in Protein Synthesis and Enzyme Activity Elucidation

Methylated derivatives of L-tyrosine are valuable tools for investigating the activity and substrate specificity of enzymes involved in amino acid metabolism. nih.gov O-methyl-L-tyrosine is explored for its role in protein synthesis and amino acid metabolism, offering insights into dietary impacts on health. chemimpex.com

A key area of study is the effect of methyl substituents on the activity of L-amino acid oxidase (LAAO), an enzyme with antibacterial and apoptosis-inducing properties. nih.gov To probe the enzymatic mechanism, isotope effects in the oxidative deamination of O-methyl-L-tyrosine were studied using a deuterated version, O-methyl-[2-2H]-L-tyrosine. nih.gov The results indicated that the cleavage of the α-C-H bond is the rate-determining step in the reaction. nih.gov Furthermore, studies on the inhibitory effects of other methylated derivatives on LAAO revealed specific modes of inhibition, demonstrating their utility in elucidating enzyme-substrate interactions. nih.gov

Interactive Table: Inhibitory Effects of Methylated Tyrosine Derivatives on L-Amino Acid Oxidase (LAAO)

Compound Type of Inhibition Finding
α-Methyl-L-tyrosine Mixed Type Inhibitor This compound interferes with LAAO activity in a manner that is not purely competitive or non-competitive. nih.gov
N-Methyl-L-tyrosine Non-competitive Inhibitor This derivative binds to a site other than the active site, reducing the enzyme's catalytic efficiency without preventing substrate binding. nih.gov

Beyond studying natural enzyme processes, tyrosine derivatives are instrumental in developing novel methods for protein modification. The "tyrosine-click" reaction, which uses 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs), allows for the chemoselective labeling of tyrosine residues on peptides and proteins. nih.gov This technique is robust and has been used to create antibody-drug conjugates, showcasing how synthetic tyrosine derivatives can be used to build complex functional proteins and elucidate their potential applications. nih.gov

Elucidation of Metabolic Pathways Involving O-Methyl-L-Tyrosine Hydrochloride

Contributions to Understanding Tyrosine Metabolism and Derivative Roles

L-tyrosine is a critical amino acid that serves as a precursor for the synthesis of vital catecholamines, including dopamine, norepinephrine, and epinephrine. wikipedia.org The enzyme tyrosine hydroxylase catalyzes the first and rate-limiting step in this pathway, converting L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.org

O-methyl-L-tyrosine is a methylated derivative of L-tyrosine that serves as a valuable research tool for studying this metabolic pathway. chemimpex.com It is recognized for its ability to inhibit the enzyme tyrosine hydroxylase. chemimpex.com By using O-methyl-L-tyrosine to modulate the activity of this key enzyme, researchers can investigate the downstream effects of altered catecholamine synthesis. chemimpex.comchemimpex.com This provides crucial insights into the roles of these neurotransmitters in various neurological processes and disorders. chemimpex.comchemimpex.com

Impact of Methylation on Amino Acid Metabolic Pathways

Methylation is a fundamental biochemical process that affects all biological methylation reactions, drawing methyl groups from dietary sources and cofactors. oup.com The methionine cycle is central to these reactions, converting methionine into the universal methyl donor S-adenosylmethionine (SAM). oup.com After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is a potent inhibitor of methyltransferase enzymes. nih.gov

Research on Protein Tyrosine Amination and Nitration Dynamics

Protein tyrosine nitration (PTN) is a post-translational modification where a nitro group (-NO2) is added to a tyrosine residue, forming 3-nitrotyrosine (B3424624) (3NT). nih.gov This modification often occurs under conditions of oxidative and nitrative stress and is considered a biomarker for these cellular states. nih.govnih.gov For a long time, PTN was thought to be a stable and irreversible modification. nih.gov

However, recent research has suggested that PTN may be reversible through a process of "denitration." acs.org Studies have shown that 3NT can be reduced to form 3-aminotyrosine (B249651) (3AT), indicating the existence of a potential pathway for reversing the modification. nih.govacs.org The biological significance of this conversion, known as protein tyrosine amination (PTA), is an active area of investigation. acs.org

To study these dynamics, researchers have developed novel chemical probes to selectively label and identify 3AT-containing proteins. nih.gov Using a salicylaldehyde-based probe, hundreds of proteins carrying the 3AT modification were identified in oxidatively stressed cells. nih.govacs.org These findings provide strong evidence that 3AT is a key intermediate in the turnover of nitrated proteins and offer powerful tools to investigate the complex dynamics of protein nitration and denitration. nih.govacs.org

Interactive Table: Examples of Proteins Identified as Targets for Tyrosine Nitration and Amination

Protein/Protein Family Function/Involvement Finding
Peroxiredoxin 2 Antioxidant defense Identified as a known tyrosine nitration target also carrying the 3AT modification. nih.govacs.org
Annexin A2 (ANXA2) Various cellular processes including membrane trafficking Confirmed as a target for both tyrosine nitration and amination. nih.govacs.org
Histone H3 DNA packaging and gene regulation Found to be a target for both modifications, suggesting a role in epigenetic regulation. nih.govacs.org
Aldolase A Glycolysis A known nitration target that was also identified with the 3AT modification. nih.govacs.org
DEAD-box protein family (DDX1, DDX5, etc.) ATP binding, ATP hydrolysis, RNA binding Discovered as novel targets for both tyrosine nitration and amination using new chemical probes. nih.govacs.org

Applications of O Methyl L Tyrosine Hydrochloride in Pharmaceutical and Medicinal Chemistry Research

Strategic Use as a Building Block in Drug Discovery and Development

O-methyl-L-tyrosine hydrochloride is strategically employed as a precursor and intermediate in the synthesis of a wide array of molecules with potential therapeutic applications. chemimpex.com Its structure allows for further chemical modifications, enabling the creation of diverse compound libraries for screening and optimization in drug discovery programs.

The compound is a key starting material in the synthesis of novel drugs aimed at treating various neurological disorders. chemimpex.com Researchers utilize O-methyl-L-tyrosine to construct molecules that can interact with specific targets in the central nervous system. Its application is particularly noted in the study of neurotransmitter systems, where it can be used to develop compounds that modulate dopamine (B1211576) pathways, which are crucial in conditions like Parkinson's disease. chemimpex.comchemimpex.com

In the realm of mood disorders, this compound serves as a foundational element for synthesizing compounds with potential antidepressant properties. chemimpex.com The rationale behind its use lies in its relationship to tyrosine, a precursor for the synthesis of catecholamine neurotransmitters such as dopamine and norepinephrine (B1679862), which are implicated in mood regulation. clevelandclinic.orgintercell-pharma.de While research into the direct antidepressant effects of tyrosine supplementation has yielded mixed results, the chemical structure of its O-methylated derivative provides a scaffold for creating new molecules that may offer therapeutic benefits for mood disorders. clevelandclinic.orgresearchgate.net

The incorporation of non-natural amino acids like O-methyl-L-tyrosine into peptide chains is a strategy used to enhance their therapeutic properties. This modification can lead to peptides with increased stability against enzymatic degradation and improved bioavailability. nih.gov For instance, the replacement of natural amino acids with methylated analogs such as O-methyl-L-tyrosine can influence the peptide's conformation and interaction with its biological target. nih.govresearchgate.net This approach has been explored in the development of novel peptides with potential applications in various therapeutic areas, including the design of peptides with enhanced osteogenic potential. nih.gov

Mechanistic Investigations of Drug Action and Design Strategies Employing this compound

O-methyl-L-tyrosine and its derivatives are valuable tools for elucidating the mechanisms of drug action. By incorporating this modified amino acid into a drug candidate, researchers can probe the specific interactions between the drug and its target, such as an enzyme or receptor. The methyl group can alter the electronic and steric properties of the molecule, providing insights into the structure-activity relationship and guiding the design of more potent and selective drugs. chemimpex.com The study of how enzymes like L-amino acid oxidase interact with methylated derivatives of L-tyrosine, for example, helps in understanding the role of methylation in substrate binding and inhibition. nih.gov

Exploration of Therapeutic Potential of this compound Derivatives

The exploration of derivatives of O-methyl-L-tyrosine extends to various disease models, with a significant focus on neurodegenerative disorders.

In the context of Parkinson's disease (PD), research has focused on the role of the dopamine pathway. nih.govpolyu.edu.hk While not a direct treatment, O-methyl-L-tyrosine serves as a precursor for developing compounds that can modulate this pathway. chemimpex.com The underlying principle is that L-tyrosine is a precursor to L-DOPA, which is then converted to dopamine. intercell-pharma.denih.gov Research into compounds that inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, such as α-methyl-L-tyrosine, has shown potential in mitigating neurodegeneration in PD models. nih.govpolyu.edu.hk This highlights the importance of exploring tyrosine derivatives in the search for new therapeutic strategies for Parkinson's disease.

Studies on Depression and Related Neuropsychiatric Conditions

The neurobiology of depression is complex, with the monoamine hypothesis suggesting that deficiencies in neurotransmitters like norepinephrine and dopamine play a crucial role. nih.gov Amino acids are fundamental to the synthesis of these neurotransmitters, and their potential as biomarkers for depression is an active area of research. nih.gov L-tyrosine, as a precursor to both norepinephrine and dopamine, has been investigated for its potential therapeutic effects on depression. nih.govresearchgate.net The administration of L-tyrosine is thought to increase the synthesis rates of these catecholamines in the brain, potentially counteracting the deficiencies linked to depressive symptoms. researchgate.netintegrativepsychiatry.net

While early studies on L-tyrosine for depression yielded mixed results, some research indicates that it may be beneficial, particularly in individuals with low dopamine levels. researchgate.netclevelandclinic.org For instance, clinical studies have suggested a positive role for L-tyrosine in managing depression by influencing norepinephrine and dopamine levels. nih.gov O-methyl-L-tyrosine, as a derivative of L-tyrosine, is a valuable tool in this line of research. chemimpex.com It serves as a chemical intermediate and is used to study neurotransmitter synthesis and metabolic pathways. chemimpex.comthermofisher.com By inhibiting the enzyme tyrosine hydroxylase, O-methyl-L-tyrosine helps researchers investigate the effects of modulating dopamine and other neurotransmitter levels, which is critical for understanding and potentially developing treatments for conditions like depression. chemimpex.com

Research has also explored the use of radiolabeled tyrosine derivatives for imaging brain function in neuropsychiatric disorders. nih.gov For example, 6-[18F]Fluoro-l-m-tyrosine ([18F]FMT) has been developed for Positron Emission Tomography (PET) to visualize and assess dopamine function in the brain, which is often dysregulated in depression and other neuropsychiatric conditions. nih.gov Another PET probe, 6-[(11)C]methyl-m-tyrosine, has been shown to effectively image presynaptic dopamine synthesis. consensus.app These imaging studies, utilizing derivatives of tyrosine, are crucial for understanding the underlying neurochemical imbalances in depression.

Anti-proliferative and Cytotoxic Assessments of Tyrosine Conjugates in Oncological Research

In oncological research, tyrosine derivatives are leveraged for both imaging and therapeutic purposes. The increased amino acid transport in tumor cells makes radiolabeled amino acids like O-[11C]methyl-L-tyrosine useful tracers for Positron Emission Tomography (PET) to image tumors. nih.gov Beyond diagnostics, tyrosine conjugates are being actively investigated for their anti-proliferative and cytotoxic effects against cancer cells.

One major area of focus is the development of tyrosine kinase inhibitors (TKIs). The epidermal growth factor receptor (EGFR), a tyrosine kinase, is often overexpressed in tumors, and its activation is linked to cancer cell proliferation. nih.gov Compounds that inhibit EGFR's tyrosine kinase activity have shown potential as anticancer agents. For example, tyrphostins, a class of TKIs, have been shown to suppress EGF-stimulated cancer cell proliferation in vitro and inhibit tumor growth in animal models. nih.gov Similarly, ZD-1839 (Iressa), a selective EGFR tyrosine kinase inhibitor, has demonstrated the ability to inhibit cancer cell growth and enhance the apoptotic effects of cytotoxic drugs. nih.gov

Another promising strategy involves creating antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to an antibody that targets a specific antigen on cancer cells. acs.org This approach enhances the selective delivery of the cytotoxic payload to the tumor. Site-selective conjugation to tyrosine residues on antibodies is a key technique in developing these ADCs. nih.govresearchgate.net Researchers have successfully generated ADCs by modifying tyrosine residues on antibodies like Trastuzumab, linking them to cytotoxic payloads. acs.orgresearchgate.net These tyrosine-conjugated ADCs have demonstrated potent and target-specific killing of cancer cells in vitro. acs.org

The integration of organometallic scaffolds like ferrocene (B1249389) into tyrosine kinase inhibitors represents another innovative approach. Ferrocene-modified analogues of existing drugs like imatinib (B729) and nilotinib (B1678881) have been synthesized and evaluated for their anti-proliferative activity against leukemia cell lines. mdpi.com These compounds aim to combine kinase inhibition with ROS-mediated cytotoxicity, potentially overcoming drug resistance. mdpi.com

Table 1: In Vitro Cytotoxicity of Ferrocene-Modified Tyrosine Kinase Inhibitors Against BCR-ABL+ Cell Lines
CompoundTarget Cell LineIC50 (µM)Reference
Compound 6 (Imatinib Analogue)K-562Superior activity compared to imatinib mdpi.com
Compound 9 (Imatinib Analogue)K-562Superior activity compared to imatinib mdpi.com
Compound 14 (Nilotinib Analogue)BV-173Enhanced potency compared to imatinib mdpi.com
Compound 14 (Nilotinib Analogue)AR-230Enhanced potency compared to imatinib mdpi.com
Compound 18 (Nilotinib Analogue)BV-173Enhanced potency compared to imatinib mdpi.com
Compound 18 (Nilotinib Analogue)AR-230Enhanced potency compared to imatinib mdpi.com

Neuroprotective Activities of Related Tyrosine Metabolites (e.g., 3-O-Methyldopa)

3-O-Methyldopa (3-OMD) is a major metabolite of L-DOPA, the primary medication for Parkinson's disease. wikipedia.org Due to its long half-life of approximately 15 hours, 3-OMD accumulates in the plasma and brain of patients undergoing long-term L-DOPA therapy. wikipedia.org Its role in the central nervous system has been a subject of considerable research, particularly concerning its potential effects on neuronal health and the efficacy of L-DOPA treatment.

Several studies suggest that 3-OMD may have adverse effects on the dopaminergic system. Research in rat models has shown that intracerebroventricular injection of 3-OMD can impair locomotor activities and decrease the dopamine turnover rate in the striatum. nih.govresearchgate.net Furthermore, 3-OMD has been found to inhibit the dopamine transporter and dopamine uptake in both rat brain striatal membranes and PC12 cells. nih.govresearchgate.net

There is also evidence suggesting that 3-OMD may induce cytotoxic effects. Studies on PC12 neuronal cells indicate that 3-OMD can cause cell damage through oxidative stress and by decreasing the mitochondrial membrane potential. nih.govresearchgate.net It has also been shown to potentiate L-DOPA toxicity, an effect that can be mitigated by antioxidants like vitamin E. nih.gov This has led to the hypothesis that the accumulation of 3-OMD from long-term L-DOPA treatment might contribute to some of the adverse effects of the therapy and could potentially accelerate the progression of Parkinson's disease. nih.govresearchgate.net

Conversely, L-DOPA itself has been observed to have neuroprotective effects on dopaminergic neurons, an effect that appears to be mediated by astrocytes. However, research indicates that 3-OMD can inhibit this astrocyte-mediated neuroprotection. nih.gov It appears to compete with L-DOPA, inhibiting its uptake into astrocytes and reducing the release of glutathione, a key antioxidant. nih.gov While some studies have investigated whether 3-OMD is a major determinant of the clinical response to levodopa, finding it less potent than other large neutral amino acids in competing for transport across the blood-brain barrier, its accumulation remains a significant factor in the long-term management of Parkinson's disease. elsevierpure.comnih.gov

Table 2: Summary of Investigated Effects of 3-O-Methyldopa (3-OMD)
EffectModel SystemFindingReference
Impaired Locomotor ActivityRats (in vivo)Decreased movement time, total distance, and number of movements. nih.govresearchgate.net
Decreased Dopamine TurnoverRat Striatum (in vivo)Reduced the DOPAC/DA ratio by 40.0%. nih.gov
Inhibition of Dopamine TransporterRat Striatal Membranes & PC12 CellsInhibited dopamine transporter and uptake. nih.govresearchgate.net
CytotoxicityPC12 Cells (in vitro)Induced cytotoxic effects via oxidative stress and decreased mitochondrial membrane potential. nih.govresearchgate.net
Inhibition of NeuroprotectionMesencephalic Neurons & Striatal Astrocytes (in vitro)Inhibited the astrocyte-mediated neuroprotective effects of L-DOPA. nih.gov
Competition with L-DOPAParkinson's PatientsContributes to the pool of large neutral amino acids competing for blood-brain barrier transport, but is not considered a primary determinant of clinical response. elsevierpure.comnih.gov

Advanced Mechanistic and Structural Investigations of O Methyl L Tyrosine Hydrochloride

Conformational Analysis and Intermolecular Interactions in Tyrosine Derivatives

The conformation and intermolecular interactions of amino acid derivatives are fundamental to their biological activity and their utility as biochemical probes. For tyrosine derivatives like O-methyl-L-tyrosine, the aromatic side chain plays a crucial role in dictating these properties. The hydrophobic aromatic side chain of tyrosine is known to participate in π-stacking interactions, while the hydroxyl group can engage in hydrogen bonding. rsc.org The methylation of this hydroxyl group in O-methyl-L-tyrosine alters its hydrogen bonding capability, influencing its interaction with its molecular environment.

The structural versatility of L-tyrosine is conferred by three rotatable C-C bonds, leading to a variety of conformers and rotamers. researchgate.net This conformational flexibility is also a characteristic of its derivatives. In the context of peptides, the conformation of a dipeptide molecule containing tyrosine can be described by specific torsion angles. nih.gov For instance, in L-methionyl-L-tyrosine monohydrate, the tyrosine portion exhibits defined torsion angles of C10—N1—C8—C7 = 165.36 (17)° and N1—C8—C7—C4 = −71.1 (2)°. nih.gov These angles, along with intermolecular hydrogen bonding and other non-covalent interactions, stabilize the crystal structure. nih.gov

The lack of a hydroxyl group for hydrogen donation in O-methyl-L-tyrosine means that its interactions will be dominated by van der Waals forces and potential π-π stacking with other aromatic residues. This property can be exploited in protein engineering to probe the importance of hydrogen bonding at specific tyrosine sites. The physicochemical character of tyrosine makes it highly effective for mediating molecular recognition, with its bulky side chain contributing significantly to the buried surface area in protein interfaces. nih.gov The substitution of tyrosine with O-methyl-L-tyrosine can therefore provide insights into the specific contributions of hydrogen bonding versus hydrophobic and stacking interactions in protein stability and binding.

Chiroptical Properties and Stereochemical Characterization in Biological Systems

The stereochemistry of amino acids is a critical determinant of their biological function. O-methyl-L-tyrosine, as an L-amino acid derivative, possesses a specific chirality that can be characterized by its interaction with plane-polarized light, a property known as optical activity. The specific optical rotation is a key chiroptical parameter used to characterize chiral molecules. For O-methyl-L-tyrosine, reported values for specific optical rotation include -7° to -9° (at 20°C, 589 nm, c=2, in 1 N HCl) and [α]25/D −7° (c = 0.5 in 1 M HCl). thermofisher.comsigmaaldrich.com This property confirms the enantiomeric purity of the compound, which is essential for its specific incorporation into proteins and for studying stereoselective interactions in biological systems.

The stereochemical integrity of biomolecules is paramount during chemical modifications. rsc.org When O-methyl-L-tyrosine is incorporated into peptides or proteins, its stereochemistry influences the local and global structure of the biomolecule. The precise three-dimensional arrangement of functional groups is crucial for affinity and interaction with other molecules, such as receptors. researchgate.net

In biological systems, the stereochemical characterization of O-methyl-L-tyrosine is often implicit in its successful site-specific incorporation into proteins via genetic code expansion. This technology relies on engineered aminoacyl-tRNA synthetase/tRNA pairs that are orthogonal to the host's translational machinery, ensuring that the non-canonical amino acid is inserted at the desired position with high fidelity and stereochemical purity. nih.govnih.gov The ability of the engineered synthetase to distinguish between L- and D-enantiomers and to specifically charge the tRNA with O-methyl-L-tyrosine is a testament to the high degree of stereochemical control in these biological systems.

Protein Tyrosine Modification and Bioconjugation Strategies

The selective modification of proteins is a powerful tool for investigating cellular events and developing new therapeutics. rsc.org While lysine (B10760008) and cysteine are traditionally targeted for bioconjugation, there is a growing interest in modifying other amino acids like tyrosine to expand the toolkit of protein chemists. rsc.org O-methyl-L-tyrosine, by virtue of its chemical handle, can be involved in or serve as a control for these modification strategies.

Site-Selective Labeling Methodologies for Tyrosine Residues in Proteins

Several methods have been developed for the site-selective labeling of tyrosine residues. One prominent strategy is the "tyrosine-click" reaction, which utilizes diazodicarboxyamide-based reagents for tyrosine-specific functionalization. rsc.org Another approach involves the use of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), which can bind to tyrosine residues. rsc.org The stability of the resulting linkage is a significant advantage, being more robust than the commonly used maleimide-type linkages. acs.org

Enzymatic methods also offer high selectivity. For example, mushroom tyrosinase can oxidize a tyrosine residue to a quinone, which can then undergo a strain-promoted oxidation-controlled ortho-quinone cycloaddition (SPOCQ) with strained alkynes and alkenes to form a stable conjugate. nih.gov Furthermore, photoredox catalysis using a water-soluble photocatalyst like lumiflavin (B1675435) can induce oxidative coupling between a phenoxazine (B87303) dialdehyde (B1249045) tag and a specific tyrosine residue. princeton.edu The presence of O-methyl-L-tyrosine in a protein would render that position unreactive to these enzymatic oxidation methods, allowing it to be used as a negative control to confirm the specificity of the labeling for the phenolic hydroxyl group of tyrosine.

Genetic Code Expansion for Site-Specific Incorporation of Non-Canonical Amino Acids

Genetic code expansion has revolutionized the ability to incorporate non-canonical amino acids (ncAAs) with novel functionalities into proteins. nih.gov This technology utilizes engineered aminoacyl-tRNA synthetase/tRNA pairs to reassign a codon, typically a stop codon like UAG, to encode the desired ncAA. nih.gov O-methyl-L-tyrosine was one of the first ncAAs to be site-specifically incorporated into proteins in Escherichia coli. nih.gov

Researchers have engineered a metabolic pathway for the autonomous biosynthesis of O-methyl-L-tyrosine (OMeY) in cells. nih.gov By introducing a methyltransferase from a marformycin biosynthetic pathway, cells can convert endogenous tyrosine to OMeY. nih.gov This allows for the production and site-specific incorporation of OMeY into proteins at higher levels than when the ncAA is supplied exogenously. nih.gov This approach has been successfully extended to mammalian cells and even multicellular organisms like zebrafish, greatly enhancing the utility of genetic code expansion for creating semisynthetic organisms with novel properties. nih.govacs.org

Ligand-Directed Approaches and Affinity Capture Techniques in Proteomics

Ligand-directed approaches and affinity capture techniques are powerful methods for identifying and characterizing protein-ligand interactions and for enriching specific proteins from complex mixtures. researchgate.netnih.gov These techniques often rely on the specific recognition of a target protein or a post-translationally modified residue by a small molecule or an antibody.

For tyrosine residues, affinity capture can be performed using antibodies specific for post-translational modifications like nitrotyrosine. nih.gov In the context of O-methyl-L-tyrosine, one could envision developing antibodies that specifically recognize this modification. Such an antibody would be a powerful tool for affinity capture of proteins containing O-methyl-L-tyrosine, enabling their enrichment and subsequent identification by mass spectrometry.

Fragment-based ligand discovery coupled with quantitative chemical proteomics is another approach to identify "ligandable" sites on proteins. researchgate.net In this method, electrophilic fragments are used to covalently modify nucleophilic residues, including tyrosine. Sulfur-triazole exchange (SuTEx) chemistry, for example, has been developed to target tyrosine sites with small molecule fragments. researchgate.netnih.gov The incorporation of O-methyl-L-tyrosine at a specific site would prevent its reaction with such electrophilic probes, thereby serving as a valuable control to confirm the reactivity and selectivity of the probes for unmodified tyrosine residues. This approach allows for the mapping of accessible and reactive tyrosine sites across the proteome, providing valuable information for drug discovery and chemical probe development.

Analytical and Imaging Applications of O Methyl L Tyrosine Hydrochloride

Chromatographic Techniques for the Identification and Quantification of Tyrosine Derivatives

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, identification, and quantification of tyrosine and its derivatives, including O-methyl-L-tyrosine, from complex biological matrices. cuni.czhelixchrom.com These techniques exploit the physicochemical properties of the molecules, such as polarity, charge, and size, to achieve separation.

Various HPLC modes are employed for the analysis of amino acids. Reversed-phase HPLC (RP-HPLC) is a common approach, often requiring an ion-pairing reagent to retain highly polar compounds like amino acids. helixchrom.com Another powerful technique is mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms on a single column, allowing for the effective separation of underivatized amino acids. helixchrom.com For instance, a method using a core-shell mixed-mode column can achieve baseline separation of phenylalanine, tyrosine, and DOPA by leveraging both reversed-phase and cation-exchange interactions. helixchrom.com

To enhance sensitivity and selectivity, especially for low-concentration analytes, pre-column derivatization is often utilized. This process modifies the analyte to introduce a chromophore or fluorophore, making it more readily detectable. For tyrosine-containing peptides, a method involving formylation of the tyrosyl residue followed by a fluorescence reaction with 1,2-diamino-4,5-dimethoxybenzene has been developed, enabling detection limits in the picomole range. nih.gov

The choice of mobile phase is critical for achieving optimal separation. Parameters such as pH and the use of organic modifiers like acetonitrile (B52724) can be adjusted to fine-tune the retention and resolution of tyrosine derivatives. helixchrom.com These chromatographic methods are often coupled with mass spectrometry (LC-MS) for definitive identification and quantification. nih.govfrontiersin.org

Table 1: Chromatographic Methods for Tyrosine Derivatives

TechniquePrincipleApplication ExampleDetection Method
Reversed-Phase HPLC (RP-HPLC)Separation based on hydrophobicity. Often requires ion-pairing reagents for polar analytes.Analysis of amino acids in biofluids.UV, Fluorescence, Mass Spectrometry (MS)
Mixed-Mode ChromatographyCombines reversed-phase and ion-exchange on a single column for enhanced separation.Separation of underivatized phenylalanine, tyrosine, and DOPA. helixchrom.comUV, MS
Pre-column Derivatization HPLCChemical modification of analytes to improve detection.Fluorescence derivatization of tyrosine-containing peptides for high-sensitivity analysis. nih.govFluorescence, UV

Mass Spectrometry-Based Characterization of O-Methyl-L-Tyrosine Labeled Peptides and Proteins

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of peptides and proteins that have been labeled with O-methyl-L-tyrosine. This labeling strategy is a form of stable isotope labeling, where the incorporation of O-methyl-L-tyrosine introduces a specific mass shift in the peptide or protein, facilitating its identification and quantification in complex mixtures.

The primary advantage of using O-methyl-L-tyrosine is the known and precise mass difference it introduces compared to its unlabeled counterpart, L-tyrosine. This mass shift allows for the clear differentiation of labeled and unlabeled species in a mass spectrum. When coupled with liquid chromatography (LC-MS/MS), individual peptides from a protein digest can be separated and then subjected to tandem mass spectrometry. nih.gov In MS/MS, the peptide ions are fragmented, and the resulting fragment ions provide sequence information, allowing for the precise localization of the O-methyl-L-tyrosine residue within the peptide.

This approach is particularly valuable in quantitative proteomics studies. By comparing the signal intensities of the labeled and unlabeled peptide pairs, researchers can determine the relative abundance of a specific protein under different experimental conditions. The predictable fragmentation pattern of the O-methylated tyrosine residue aids in the confident identification of the labeled peptides.

Receptor Tyrosine Kinases (RTKs) are a class of proteins often studied using advanced analytical techniques. nih.gov While direct mass spectrometry of RTKs labeled with O-methyl-L-tyrosine is a specific application, the general principles of peptide and protein characterization by MS are broadly applicable to such studies. nih.gov The ability to visualize and quantify changes in protein expression and modification is crucial for understanding cellular signaling pathways in which RTKs play a central role. nih.gov

Positron Emission Tomography (PET) Imaging with O-Methyl-L-Tyrosine Analogs

Analogs of O-methyl-L-tyrosine, radiolabeled with positron-emitting isotopes, are pivotal in molecular imaging, particularly in neuro-oncology. wikipedia.org Positron Emission Tomography (PET) allows for the non-invasive visualization and quantification of metabolic processes in the body. ketteringhealth.org Amino acid PET tracers are especially valuable for brain tumor imaging because they are actively transported into tumor cells, leading to high contrast between the tumor and surrounding healthy brain tissue. nih.govsnmjournals.org

O-[11C]methyl-L-tyrosine, often abbreviated as [11C]MET, is an analog of methionine and has been extensively studied as a PET tracer for imaging tumors. nih.gov The carbon-11 (B1219553) (¹¹C) isotope has a short half-life of about 20 minutes, which necessitates an on-site cyclotron for its production. nih.govnih.gov

Preclinical studies in animal models, such as rats with AH109A hepatoma, have demonstrated the potential of [11C]MET for tumor imaging. capes.gov.brnih.gov These studies showed that the tracer accumulates in tumor tissue and that the tumor-to-tissue uptake ratios generally increase over time. capes.gov.brnih.govelsevierpure.com Importantly, [11C]MET was found to be metabolically stable in these early evaluations. capes.gov.brnih.gov Further preclinical and initial clinical evaluations confirmed its suitability for clinical use, showing low uptake in most normal organs except for the urinary tract, suggesting its potential for whole-body tumor imaging. nih.govsigmaaldrich.com These foundational studies demonstrated the tracer's ability to preliminarily image brain tumors. nih.gov

Table 2: Preclinical Findings for O-[11C]methyl-L-tyrosine ([11C]MET)

FindingAnimal ModelSignificanceReference
High uptake in pancreas and tumorRats with AH109A hepatomaDemonstrates tumor-targeting potential. capes.gov.brnih.gov
Metabolically stableRatsEnsures that the detected signal is from the intact tracer. capes.gov.brnih.gov
Low uptake in normal organs (except urinary tract)Monkeys and humansSuggests good tumor-to-background contrast for imaging. nih.gov

To overcome the logistical challenges of the short-lived ¹¹C isotope, amino acid tracers labeled with fluorine-18 (B77423) (¹⁸F), which has a longer half-life of approximately 110 minutes, were developed. nih.gov O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) is one of the most widely used ¹⁸F-labeled amino acid tracers in clinical practice. nih.govyoutube.com

The synthesis of [18F]FET has been optimized to improve yield and facilitate automation. researchgate.net A common method involves the ¹⁸F-fluoroethylation of L-tyrosine in a two-step process, which can be completed in about 50 minutes with a radiochemical yield of around 40%. researchgate.net Alternative synthesis routes use a protected precursor, O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET), followed by hydrolysis. wikipedia.orgmdpi.com Purification is typically achieved using high-performance liquid chromatography (HPLC) or solid-phase extraction cartridges. nih.govmdpi.com

Preclinical studies in mice with various tumor models demonstrated the efficacy of [18F]FET. researchgate.net It showed high uptake in tumors and, importantly, is not incorporated into proteins, ensuring the signal reflects amino acid transport rather than protein synthesis. researchgate.net The tracer is also metabolically stable in vivo. researchgate.net These favorable characteristics, combined with its ease of synthesis, have strongly supported its clinical evaluation. researchgate.net Studies comparing [18F]FET to the more established glucose analog [18F]FDG have shown that [18F]FET provides better-contrasted images for brain tumors due to low uptake in normal brain tissue. oup.com

Table 3: Synthesis and Preclinical Efficacy of [18F]FET

ParameterDetailsReference
Synthesis MethodTwo-step 18F-fluoroethylation of L-tyrosine or use of a protected TET precursor. wikipedia.orgresearchgate.netmdpi.com
Synthesis TimeApproximately 50-70 minutes. researchgate.netnih.gov
Radiochemical Yield~40% (two-step) to 73-79% (corrected, with TET precursor). researchgate.netmdpi.com
In Vivo StabilityHigh, with only unchanged [18F]FET detected in tissue samples. researchgate.net
Tumor UptakeHigh uptake in various tumor models, including mammary and colon carcinomas. researchgate.net

In clinical practice, particularly in neuro-oncology, PET imaging with tyrosine-based radiotracers like [11C]MET and [18F]FET is invaluable. nih.govmdpi.com These tracers are recommended for use at all stages of glioma management. ovid.com Their primary applications include initial diagnosis, guiding biopsies, planning surgery and radiotherapy, and differentiating tumor recurrence from treatment-related changes like radionecrosis. snmjournals.orgnih.govsnmmi.org

The interpretation of PET images involves both qualitative assessment and quantitative analysis. A key quantitative metric is the Standardized Uptake Value (SUV), which measures the tracer uptake in a region of interest. nih.gov For brain tumors, the tumor-to-background ratio (TBR) is often calculated by normalizing the tumor's SUV to the uptake in a reference region of normal brain tissue. mdpi.com

For [11C]MET, increased uptake is generally correlated with higher tumor grade and malignancy. nih.gov It is particularly useful for assessing tumor extent for radiotherapy planning and for confirming recurrence when MRI results are ambiguous. nih.gov

[18F]FET PET has demonstrated high accuracy in differentiating tumor recurrence from post-treatment changes, a common diagnostic challenge. youtube.com Dynamic [18F]FET PET, which involves acquiring images over time, can provide additional information about tracer kinetics. The time-activity curves (TACs) generated from dynamic scans can help in grading tumors, with high-grade gliomas often showing a different kinetic pattern than low-grade ones. mdpi.com A high SUVmax on [18F]FET PET has been linked to shorter survival in patients with high-grade gliomas, indicating its prognostic value. nih.govnih.gov

Joint practice guidelines from organizations like EANM, EANO, and RANO provide standardized procedures for acquiring and interpreting PET data with these tracers to ensure high-quality and consistent clinical use. snmmi.orgnih.gov

Table 4: Clinical Interpretation of Tyrosine-Based PET Imaging

ApplicationTracerKey Interpretive FindingClinical Significance
Tumor Grading[11C]MET, [18F]FETHigher tracer uptake often correlates with higher tumor grade. nih.gov Dynamic [18F]FET time-activity curves can improve grading accuracy. mdpi.comAids in prognosis and treatment planning.
Delineating Tumor Extent[11C]MET, [18F]FETAreas of increased tracer uptake define the metabolically active tumor volume. nih.govsnmmi.orgCrucial for guiding biopsy, surgery, and radiotherapy planning.
Recurrence vs. Treatment Effects[11C]MET, [18F]FETIncreased uptake is highly indicative of tumor recurrence over radiation necrosis. nih.govyoutube.comGuides decisions on further treatment.
Prognostication[18F]FETHigh SUVmax is associated with poorer prognosis in high-grade gliomas. nih.govnih.govProvides prognostic information for patient management.

Future Directions and Emerging Research Avenues for O Methyl L Tyrosine Hydrochloride

Innovation in Next-Generation Tyrosine-Based Bioconjugates for Targeted Therapies

The field of bioconjugation, which involves the chemical linking of molecules to proteins or other biomacromolecules, is a rapidly evolving area of research with significant therapeutic potential. Tyrosine residues in proteins are attractive targets for such modifications. nih.govresearchgate.net O-Methyl-L-tyrosine, with its altered reactivity due to the methylated hydroxyl group, presents unique opportunities for the development of next-generation bioconjugates.

Researchers are exploring the use of O-methyl-L-tyrosine in creating more stable and specific bioconjugates. nih.gov Traditional methods for modifying tyrosine often face challenges with selectivity and the stability of the resulting linkage. nih.gov The methylation in O-methyl-L-tyrosine can influence the reactivity of the aromatic ring, potentially allowing for more controlled and site-specific conjugation reactions. This could lead to the development of antibody-drug conjugates (ADCs) with improved therapeutic windows, where a potent drug is precisely attached to an antibody that targets cancer cells.

One promising approach involves the "tyrosine-click" reaction, which utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) for labeling. nih.gov The stability of the resulting linkage is a significant advantage over commonly used methods. nih.gov The application of such strategies to O-methyl-L-tyrosine could further enhance the robustness of these conjugates.

Integration of O-Methyl-L-Tyrosine Hydrochloride in Advanced Protein Engineering and Directed Evolution Studies

Protein engineering aims to design new proteins with novel or enhanced functions. The incorporation of unnatural amino acids, such as O-methyl-L-tyrosine, into the protein structure is a powerful tool in this endeavor. ebi.ac.uk By introducing this modified amino acid, scientists can probe protein structure and function in ways not possible with the canonical 20 amino acids.

Directed evolution is a technique used to engineer proteins by mimicking the process of natural selection. nih.gov This involves creating a large library of protein variants and screening for those with the desired properties. O-Methyl-L-tyrosine can be integrated into these studies to expand the chemical diversity of the protein library, thereby increasing the chances of discovering proteins with novel catalytic activities or binding specificities. researchgate.netacs.org For instance, the introduction of O-methyl-L-tyrosine into an enzyme's active site could alter its substrate specificity or enhance its stability. ebi.ac.ukacs.org

A key challenge in incorporating unnatural amino acids is the engineering of aminoacyl-tRNA synthetases that can specifically recognize the unnatural amino acid and attach it to its corresponding tRNA. ebi.ac.uk Significant progress has been made in designing mutant synthetases that are specific for O-methyl-L-tyrosine, paving the way for its routine use in protein engineering. ebi.ac.uk

Exploration of Novel Therapeutic Paradigms Derived from Tyrosine Derivative Modifications

The modification of tyrosine and its derivatives is a fertile ground for the discovery of new therapeutic agents. nih.gov O-Methyl-L-tyrosine itself has been investigated for its effects on neurotransmitter systems. chemimpex.comchemimpex.com As a methylated form of L-tyrosine, it can act as an inhibitor of tyrosine hydroxylase, a key enzyme in the synthesis of dopamine (B1211576). chemimpex.com This property makes it a valuable tool for studying neurological conditions related to dopamine imbalances, such as Parkinson's disease and depression. chemimpex.comnih.gov

Furthermore, the structural scaffold of O-methyl-L-tyrosine can serve as a starting point for the synthesis of more complex molecules with therapeutic potential. By chemically modifying the amino acid, researchers can create libraries of compounds to screen for various biological activities. This approach has the potential to yield new drugs for a wide range of diseases, from neurological disorders to cancer. chemimpex.comchemimpex.com

The development of radiolabeled versions of tyrosine derivatives, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), has already had a significant impact on neuro-oncology for tumor imaging. nih.gov The insights gained from these imaging agents can inform the design of new therapeutic derivatives that not only target tumors but also deliver a therapeutic payload.

Advancements in Spectroscopic and Diffraction-Based Structural Elucidation of this compound Complexes

Understanding the three-dimensional structure of this compound and its complexes with biological macromolecules is crucial for rational drug design and for interpreting its biological effects. Techniques such as X-ray crystallography and Raman spectroscopy are powerful tools for this purpose.

High-pressure Raman spectroscopy has been used to study the phase transitions of L-tyrosine hydrochloride crystals, providing insights into the changes in hydrogen bonding and molecular flexibility under pressure. researchgate.net Similar studies on this compound could reveal how the methyl group influences its crystal packing and interactions.

X-ray crystallography can provide detailed atomic-level structures of O-methyl-L-tyrosine in complex with its target proteins, such as enzymes or receptors. This information is invaluable for understanding the molecular basis of its activity and for designing more potent and selective inhibitors or binders. For example, crystallographic studies of mutant tyrosyl-tRNA synthetases in complex with O-methyl-L-tyrosine have provided a basis for engineering new synthetases for other unnatural amino acids. ebi.ac.uk

Computational Modeling and Simulation in Predicting Molecular Interactions and Bioactivity of this compound

Computational methods, including molecular docking and molecular dynamics simulations, are becoming increasingly important in drug discovery and design. mdpi.com These techniques can be used to predict how this compound will interact with a target protein and to estimate its binding affinity and potential bioactivity. nih.gov

Molecular docking studies can screen large virtual libraries of compounds to identify potential binders to a target of interest. mdpi.com For O-methyl-L-tyrosine and its derivatives, this could accelerate the discovery of new therapeutic leads. For example, docking studies have been used to understand the interactions of tyrosine kinase inhibitors with their target proteins, providing insights for the design of new anticancer drugs. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing O-methyl-L-tyrosine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : A common synthesis route involves reacting L-tyrosine with methanol and thionyl chloride (SOCl₂) under reflux conditions. Reaction progress is monitored via thin-layer chromatography (TLC) until the starting material is consumed. Post-reaction, the mixture is vacuum-concentrated at 60°C to isolate the product. Optimization includes adjusting stoichiometry, reaction time, and purification steps (e.g., washing with water to remove byproducts like diethylammonium chloride) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use high-performance liquid chromatography (HPLC) with >98.0% purity thresholds for quality control. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and melting point analysis (259–261°C with decomposition). Purity criteria should align with literature standards for tyrosine derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors. In case of accidental ingestion, rinse the mouth and seek medical attention without inducing vomiting. Waste must be segregated and disposed of via certified hazardous waste services .

Advanced Research Questions

Q. How can this compound be site-specifically incorporated into proteins using engineered enzymes?

  • Methodology : Employ computational algorithms like the Clash Opportunity Progressive (COP) design to engineer Methanococcus jannaschii tyrosyl-tRNA synthetase (M.jann-TyrRS). This mutant enzyme selectively activates O-methyl-L-tyrosine over natural tyrosine, enabling amber codon suppression. Validate binding affinity via molecular dynamics simulations and in vitro assays .

Q. What computational strategies predict interactions between O-methyl-L-tyrosine and engineered enzymes for metabolic studies?

  • Methodology : Use molecular docking and binding energy calculations to model the compound’s interaction with active sites of tyrosine-dependent enzymes (e.g., hydroxylases). Compare activation free energies of O-methyl-L-tyrosine vs. natural substrates to identify steric or electronic constraints in catalysis .

Q. How do researchers resolve contradictions in enzyme kinetic data involving this compound?

  • Methodology : Apply systematic review frameworks (e.g., Cochrane guidelines) to assess experimental variables (pH, temperature, substrate concentration). Replicate studies under standardized conditions and use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate findings with orthogonal assays like fluorescence-based activity measurements .

Methodological Notes

  • Synthesis Optimization : Reaction yields improve with controlled anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .
  • Safety Compliance : Adhere to OSHA HCS2012 standards for hazard communication and PPE selection .
  • Data Reproducibility : Document experimental protocols in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including detailed supplementary information for replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.